molecular formula C17H16N4O2S B2405502 N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896330-01-1

N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2405502
CAS No.: 896330-01-1
M. Wt: 340.4
InChI Key: KNVSLAPQHDYJSO-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl group, a sulfanylacetamide moiety, and a 4-methylphenylmethyl substituent. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinyl ring system.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the triazinyl intermediate with a suitable sulfanylacetamide reagent under specific conditions to introduce the sulfanylacetamide moiety.

    Attachment of the 4-methylphenylmethyl group: This step involves the alkylation of the intermediate compound with a 4-methylphenylmethyl halide or similar reagent to introduce the 4-methylphenylmethyl substituent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic uses.

    Medicine: The compound may have potential as a pharmaceutical agent. Its pharmacological properties can be investigated to determine its efficacy and safety for medical use.

    Industry: The compound can be used in the development of new materials with specific properties. Its chemical reactivity can be harnessed to create novel materials for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide: This compound differs by the absence of the methyl group on the phenyl ring.

    N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)acetamide: This compound differs by the absence of the sulfanyl group.

    N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropionamide: This compound differs by the presence of a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)10-18-15(22)11-24-16-19-14-4-2-3-9-21(14)17(23)20-16/h2-9H,10-11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVSLAPQHDYJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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